Product packaging for 5-Methyl-1-phenyl-3-hexanone(Cat. No.:CAS No. 78987-82-3)

5-Methyl-1-phenyl-3-hexanone

Cat. No.: B11961581
CAS No.: 78987-82-3
M. Wt: 190.28 g/mol
InChI Key: SHOGWIDFQWGDID-UHFFFAOYSA-N
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Description

Contextualization within Ketone Chemistry Research

Ketones are a fundamentally important class of organic compounds, characterized by a carbonyl (C=O) group bonded to two other carbon atoms. ebsco.com They are widely used as industrial solvents and are pivotal as starting materials and intermediates in organic synthesis. ebsco.com The reactivity of a ketone is primarily dictated by the carbonyl group, but the groups attached to it significantly influence its physical and chemical properties. ebsco.com

5-Methyl-1-phenyl-3-hexanone is a structurally distinct ketone. Unlike simple aliphatic ketones such as acetone (B3395972) or methyl ethyl ketone, it possesses a more complex carbon skeleton. It contains a phenyl group, which classifies it as an aromatic ketone. waseda.jpsciencedaily.com These have been valuable intermediates in chemical synthesis, particularly in cross-coupling reactions. waseda.jpsciencedaily.com The presence of the phenyl group increases the molecular weight and is expected to alter physical properties like solubility and volatility compared to purely aliphatic analogues. Furthermore, the compound is a non-conjugated ketone, as the phenyl group and the carbonyl group are separated by a saturated two-carbon linker, distinguishing it from α,β-unsaturated ketones where the double bond and carbonyl group are conjugated. This separation means the electronic effects of the phenyl ring on the carbonyl group are inductive rather than resonance-based.

Significance in Advanced Organic Synthesis Methodologies

The versatility of ketones makes them crucial building blocks in the synthesis of more complex molecules. The carbonyl group in this compound is a key reactive site, capable of undergoing reduction to form the corresponding secondary alcohol, 5-methyl-1-phenyl-3-hexanol. Such reductions are fundamental transformations in organic synthesis.

Of particular significance in modern chemistry is the development of catalytic asymmetric methods to control the stereochemical outcome of reactions. The catalytic asymmetric addition of organometallic reagents to ketones is a central method for producing chiral tertiary alcohols, which are important structural motifs in natural products and pharmaceuticals. nih.govrug.nl Similarly, advanced methodologies exist for the catalytic asymmetric synthesis of chiral γ-amino ketones, which are versatile precursors for nitrogen-containing heterocycles. brandeis.edunih.govacs.org

While specific applications of this compound in these advanced syntheses are not widely documented, its structure makes it a candidate for such transformations. The ketone is prochiral, and an enantioselective reduction could yield a specific stereoisomer of the corresponding alcohol. This chiral alcohol could then serve as a valuable building block for more complex chiral molecules. The synthesis of chiral molecules is a major focus of research, especially in the pharmaceutical and fine chemical industries.

Overview of Current Research Trajectories and Gaps

A review of the scientific literature indicates that this compound is not an extensively studied compound. Chemical suppliers note that it is sold as-is for early discovery research, with the buyer responsible for confirming its identity and purity, and analytical data is not routinely collected. sigmaaldrich.com Furthermore, key physical properties such as boiling point and density are not experimentally determined in available databases. chemsynthesis.com This points to a significant gap in the fundamental characterization and exploration of this specific ketone.

Current research in ketone chemistry is focused on several key trajectories that could be relevant to this compound:

Development of Novel Synthetic Methods: There is a continuous drive to develop more efficient and environmentally benign ("green") methods for synthesizing ketones. researchgate.net This includes one-pot procedures that combine multiple reaction steps to improve efficiency and reduce waste, as well as biocatalytic methods using enzymes. sciencedaily.comresearchgate.net

Activation of Aromatic Ketones: Researchers are actively developing new ways to utilize aromatic ketones in synthesis. This includes novel catalytic systems that can transform traditionally less reactive aromatic ketones into more versatile intermediates, such as aromatic esters, for use in cross-coupling reactions. waseda.jpsciencedaily.com

Asymmetric Catalysis: As mentioned, the field of catalytic asymmetric synthesis is a major area of research. Applying these sophisticated methods to prochiral ketones like this compound to create enantiomerically pure products remains a prominent goal in organic synthesis. nih.govrug.nl

The existing research landscape suggests that while the broader class of aromatic ketones is of significant interest, this compound itself represents an under-investigated molecule. Future research could focus on its efficient synthesis, full characterization, and exploration of its potential as a chiral building block in advanced organic synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is populated with computed data from chemical databases.

PropertyValueSource
IUPAC Name 5-methyl-1-phenylhexan-3-one nih.gov
CAS Number 78987-82-3 nih.gov
Molecular Formula C₁₃H₁₈O nih.gov
Molecular Weight 190.28 g/mol nih.gov
XLogP3-AA 3.1 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 190.135765193 Da nih.gov
Complexity 166 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B11961581 5-Methyl-1-phenyl-3-hexanone CAS No. 78987-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78987-82-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

5-methyl-1-phenylhexan-3-one

InChI

InChI=1S/C13H18O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3

InChI Key

SHOGWIDFQWGDID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methyl 1 Phenyl 3 Hexanone

Established Retrosynthetic Approaches to the 5-Methyl-1-phenyl-3-hexanone Core

Retrosynthetic analysis of this compound suggests several logical disconnections. The most common approaches involve disconnecting the carbon skeleton adjacent to the carbonyl group. Two primary retrosynthetic pathways are considered:

Pathway A: Grignard-based Disconnection: A disconnection between the C3 carbonyl carbon and the C4 methylene (B1212753) group leads to an isobutyl synthon and a 3-phenylpropanoyl synthon. This translates to a reaction between an isobutyl organometallic reagent, such as isobutylmagnesium bromide, and a suitable 3-phenylpropanoic acid derivative like a nitrile or a Weinreb amide. commonorganicchemistry.comlibretexts.org

Pathway B: Conjugate Addition Disconnection: An alternative disconnection between C4 and C5 suggests a conjugate addition (Michael addition) route. This pathway involves the 1,4-addition of an isobutyl nucleophile to an α,β-unsaturated ketone, specifically 1-phenyl-1-buten-3-one (benzylideneacetone). Organocuprates are typically the reagents of choice for this transformation to ensure 1,4-addition over direct 1,2-addition to the carbonyl group. wikipedia.org

Contemporary Synthetic Innovations in this compound Preparation

Modern organic synthesis offers a refined toolkit for the preparation of ketones like this compound, emphasizing efficiency, selectivity, and the use of advanced catalytic systems.

Organometallic reagents are central to forming the carbon backbone of the target molecule. The choice of reagent is critical for achieving the desired outcome.

Grignard Reagents: The reaction of a Grignard reagent, such as isobutylmagnesium bromide, with 3-phenylpropanenitrile offers a direct route to the ketone after acidic hydrolysis of the intermediate imine salt. libretexts.orglibretexts.org Alternatively, using a Weinreb amide (N-methoxy-N-methyl-3-phenylpropanamide) prevents the common side reaction of over-addition, which would otherwise lead to a tertiary alcohol. commonorganicchemistry.com

Organocuprates (Gilman Reagents): Lithium diisobutylcuprate, a Gilman reagent, is highly effective for the conjugate addition to 1-phenyl-1-buten-3-one. masterorganicchemistry.com Organocuprates are known as "softer" nucleophiles compared to Grignard reagents, which favors the 1,4-addition pathway to α,β-unsaturated systems, a key example of regioselectivity. chemistrysteps.com

Table 1: Comparison of Organometallic Approaches

Reagent Type Substrate Key Advantage Potential Drawback
Grignard Reagent 3-Phenylpropanenitrile Direct synthesis from nitrile Requires hydrolysis step
Grignard Reagent Weinreb Amide Prevents over-addition to form tertiary alcohol Requires preparation of the Weinreb amide
Organocuprate 1-Phenyl-1-buten-3-one High regioselectivity for 1,4-addition Reagent can be sensitive to air and moisture

Achieving high selectivity is a hallmark of modern synthesis.

Chemoselectivity: The use of a Weinreb amide in a Grignard-based synthesis is a prime example of chemoselectivity. The stable chelated intermediate formed during the reaction prevents the addition of a second equivalent of the Grignard reagent, thus isolating the ketone as the final product after workup. commonorganicchemistry.com

Regioselectivity: In the context of conjugate addition, the reaction of an organometallic reagent with an α,β-unsaturated ketone like 1-phenyl-1-buten-3-one can proceed via 1,2-addition (to the carbonyl) or 1,4-addition (to the β-carbon). While Grignard reagents can yield a mixture of products, organocuprates exhibit a strong preference for 1,4-addition, leading specifically to the desired carbon skeleton of this compound. wikipedia.orgchemistrysteps.com This selective attack on the β-carbon of the alkene is a powerful tool for constructing the target molecule.

Catalysis can significantly improve the efficiency of synthetic routes. While specific catalytic cycles for this compound are not extensively documented, principles from related syntheses can be applied. For instance, copper-catalyzed reactions are fundamental to the generation of organocuprate reagents. wikipedia.org Furthermore, developments in transition-metal catalysis, such as the use of copper hydride complexes in conjugate addition reactions, offer pathways to improved yields and milder reaction conditions. A patented synthesis for the related 3-[(dimethylamino)methyl]-5-methyl-2-hexanone utilizes a copper-triphenylphosphine hydride complex as a catalyst for an addition reaction, highlighting the potential for such catalytic systems in this class of compounds. google.com

Enantioselective Synthesis of Chiral this compound Analogues

While this compound is achiral, the principles of asymmetric synthesis can be applied to produce chiral analogues, which are valuable in various fields of chemical research.

Asymmetric catalysis provides powerful methods for synthesizing enantiomerically enriched compounds. These strategies can be applied to create chiral analogues of the target ketone, for example, by introducing a stereocenter adjacent to the carbonyl group.

A relevant example is the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone. researchgate.net This synthesis was achieved via the Sharpless asymmetric dihydroxylation (AD) of the corresponding silyl (B83357) enol ether, 5-methyl-3-trimethylsiloxy-2-hexene. The reaction demonstrated moderate to good enantioselectivity. researchgate.net

Table 2: Enantioselective Synthesis of 2-Hydroxy-5-methyl-3-hexanone

Method Chiral Reagent/Catalyst Yield Enantiomeric Excess (ee)
Sharpless Asymmetric Dihydroxylation AD-mix-β 76.9% 75.6%
Sharpless Asymmetric Dihydroxylation AD-mix-α 69.2% 15.7%
Shi's Asymmetric Epoxidation Catalyst from D-fructose 54% 74.6%
Shi's Asymmetric Epoxidation Catalyst from L-fructose 50% 72.8%

Data sourced from Tian, H. et al. (2011). researchgate.net

These methodologies, particularly asymmetric oxidation and reduction reactions, are foundational for producing a wide array of chiral ketones and their derivatives. nih.govrsc.org The development of chiral catalysts, including ruthenium, iridium, and organocatalysts, allows for the highly enantioselective hydrogenation of ketones to produce chiral secondary alcohols, which are versatile synthetic intermediates. nih.govacs.org

Chiral Auxiliary and Ligand-Controlled Methods for Stereochemical Induction

The controlled introduction of chirality into the structure of this compound can be effectively achieved through the use of chiral auxiliaries and ligand-controlled asymmetric catalysis. These methods are foundational in modern asymmetric synthesis.

A plausible synthetic route employing a chiral auxiliary could involve the use of an Evans oxazolidinone auxiliary. wikipedia.org In this approach, the chiral auxiliary is first acylated with a carboxylic acid derivative that will form the backbone of the target ketone. Subsequent diastereoselective alkylation of the enolate, directed by the steric hindrance of the auxiliary, allows for the introduction of one of the substituents adjacent to the future carbonyl group. The auxiliary is then cleaved to reveal the chiral carboxylic acid, which can be converted to the desired ketone through reaction with an appropriate organometallic reagent.

For instance, an oxazolidinone auxiliary could be acylated with a derivative of 3-methylbutanoic acid. Deprotonation and subsequent reaction with a benzylating agent would install the phenylethyl group. After removal of the auxiliary, the resulting chiral carboxylic acid could be converted to this compound. The high degree of stereocontrol is a key advantage of this method. wikipedia.org

Ligand-controlled asymmetric synthesis offers a more atom-economical alternative, where a small amount of a chiral ligand in conjunction with a metal catalyst directs the stereochemical outcome of the reaction. A prominent strategy for the synthesis of β-aryl ketones is the asymmetric conjugate addition of an arylboronic acid to an α,β-unsaturated ketone. libretexts.orgnih.gov In the context of synthesizing this compound, a suitable precursor would be 5-methyl-1-phenylhex-1-en-3-one. The conjugate addition of a hydride equivalent or a methyl group, catalyzed by a chiral transition metal complex (e.g., rhodium or copper with a chiral phosphine (B1218219) ligand like BINAP or Josiphos), could enantioselectively generate the desired stereocenter. libretexts.orgresearchgate.net

The choice of ligand is critical in these reactions, as it dictates the facial selectivity of the nucleophilic attack on the enone. The development of new and more effective chiral ligands is an ongoing area of research, aiming to provide high enantioselectivity for a broad range of substrates. libretexts.org

Table 1: Comparison of Chiral Induction Methods

MethodPrincipleKey Reagents/CatalystsDiastereomeric/Enantiomeric Excess
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a diastereoselective reaction.Evans oxazolidinones, SAMP/RAMP hydrazones. wikipedia.orgTypically >90% de
Ligand-Controlled CatalysisA chiral ligand complexes with a metal to create a chiral catalytic environment.Chiral phosphines (e.g., BINAP), dienes, phosphoramidites with Rh, Cu, or Pd catalysts. libretexts.orgOften >90% ee

Biocatalytic Approaches to Stereoselective Production of Hexanone Derivatives

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral ketones like this compound, the asymmetric reduction of a corresponding prochiral enone is a highly attractive biocatalytic strategy. mdpi.com

Specifically, carbonyl reductases (CREDs) or ketone reductases (KREDs) can catalyze the enantioselective reduction of the carbon-carbon double bond in an α,β-unsaturated ketone precursor, such as 1-phenyl-5-methylhex-1-en-3-one. These enzymes utilize a cofactor, typically NADPH, which is regenerated in situ, often by using a sacrificial alcohol like isopropanol (B130326). The choice of the enzyme is crucial, as different reductases can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R) or (S) enantiomer of the target ketone.

The screening of a library of commercially available KREDs against the substrate is a common starting point to identify a suitable biocatalyst. nih.gov The reaction conditions, such as pH, temperature, and co-solvent, are then optimized to maximize both the conversion and the enantiomeric excess of the product. Whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, are also frequently employed and can offer advantages in terms of operational simplicity and catalyst stability.

Table 2: Key Parameters in Biocatalytic Ketone Reduction

ParameterDescriptionTypical Values/Conditions
EnzymeCarbonyl reductase (CRED) or Ketone reductase (KRED)Selected from a library of enzymes for optimal activity and stereoselectivity.
CofactorNicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)Regenerated in situ using a cosubstrate like isopropanol or glucose.
Substrate LoadingConcentration of the starting enoneTypically in the range of 1-50 g/L, depending on enzyme activity and substrate solubility.
TemperatureReaction temperatureUsually mild, between 25-40 °C, to maintain enzyme stability.
pHpH of the reaction bufferMaintained in the optimal range for the specific enzyme, often around pH 7.
Enantiomeric Excess (ee)Measure of the stereochemical purity of the productOften >95% ee is achievable with an optimized biocatalytic system.

Optimization of Synthetic Pathways for this compound

The successful laboratory-scale synthesis of this compound provides a foundation for the development of a more efficient and scalable process. Optimization focuses on improving reaction conditions and maximizing the yield and purity of the final product.

Reaction Condition Parameterization and Process Intensification

The systematic variation of reaction parameters is essential for optimizing a synthetic route. For a multi-step synthesis, each step must be individually optimized. For example, in a synthesis involving a Grignard reaction followed by an oxidation, parameters such as solvent, temperature, reaction time, and the stoichiometry of the reagents would be carefully controlled.

Process intensification through the use of continuous flow chemistry offers significant advantages over traditional batch processing. frontiersin.orgworktribe.comacs.orgacs.org Flow reactors provide superior heat and mass transfer, which can lead to shorter reaction times, improved selectivity, and safer operation, especially for highly exothermic or hazardous reactions. acs.org For the synthesis of this compound, a key bond-forming step, such as a Friedel-Crafts acylation or a Grignard addition, could be translated to a flow process. This would allow for precise control over reaction parameters and could facilitate in-line monitoring and purification, leading to a more streamlined and efficient synthesis.

Yield and Purity Maximization Techniques in this compound Synthesis

Maximizing the yield and purity of this compound requires a holistic approach that considers all stages of the synthesis, from the choice of starting materials to the final purification. The selection of a synthetic route with fewer steps and higher yields in each step is a primary consideration.

For instance, if a Friedel-Crafts acylation is employed to form the ketone, the choice of the Lewis acid catalyst and the reaction solvent can have a profound impact on the yield and the formation of regioisomeric byproducts. Modern, more selective catalysts can minimize side reactions. organic-chemistry.org Similarly, in a synthesis involving a Grignard reaction, careful control of the addition rate and temperature is crucial to prevent side reactions such as enolization or double addition.

Purification techniques are also critical for obtaining the final product in high purity. While traditional methods like column chromatography are effective at the lab scale, for larger-scale production, more efficient methods such as crystallization or distillation are preferred. The development of a robust crystallization procedure can be a highly effective method for isolating the desired product in high purity and can be optimized by screening different solvents and temperature profiles.

Reaction Chemistry and Transformations of 5 Methyl 1 Phenyl 3 Hexanone

Reactivity at the Ketone Carbonyl Center of 5-Methyl-1-phenyl-3-hexanone

The carbonyl group is the most reactive site in the this compound molecule. The carbon-oxygen double bond is polarized, rendering the carbon atom electrophilic and the oxygen atom nucleophilic. This polarity is the basis for a variety of nucleophilic addition reactions and functionalizations at the adjacent alpha-carbons.

Nucleophilic addition is a characteristic reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A range of nucleophiles can participate in these reactions, leading to a variety of products. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would result in the formation of tertiary alcohols. The reduction of the ketone with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 5-methyl-1-phenyl-3-hexanol.

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Center

Reactant/ReagentProductReaction Type
Sodium borohydride (NaBH₄)5-methyl-1-phenyl-3-hexanolReduction
Methylmagnesium bromide (CH₃MgBr)3,5-dimethyl-1-phenyl-3-hexanolGrignard Reaction
Hydrogen cyanide (HCN)3-cyano-5-methyl-1-phenyl-3-hexanolCyanohydrin formation

α-Functionalization Pathways

The carbon atoms adjacent to the carbonyl group, known as α-carbons, are susceptible to functionalization due to the acidity of the α-hydrogens. The presence of the electron-withdrawing carbonyl group allows for the formation of an enolate ion in the presence of a base. This enolate can then act as a nucleophile in various reactions.

Halogenation at the α-position can occur under acidic or basic conditions. For example, in the presence of an acid catalyst, this compound can react with halogens (e.g., Br₂) to introduce a halogen atom at one of the α-carbons. Alkylation of the α-carbon is also a common transformation, which can be achieved by treating the ketone with a base followed by an alkyl halide.

Transformations Involving the Aromatic Moiety of this compound

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The phenylethyl group is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.

Reactions such as nitration (with a mixture of nitric and sulfuric acids), halogenation (with a halogen and a Lewis acid catalyst), and Friedel-Crafts alkylation or acylation can be performed on the aromatic ring. It is important to consider that the reaction conditions for these transformations must be chosen carefully to avoid side reactions involving the ketone functionality.

Aliphatic Chain Modifications in this compound

Modifications to the aliphatic chain of this compound, apart from the α-functionalization, are less common but can be achieved through specific synthetic strategies. For instance, radical-mediated reactions could potentially be used to introduce functional groups at other positions along the hexanone chain, although this would likely lead to a mixture of products due to the relative reactivity of the different C-H bonds.

Derivatization Studies of this compound for Complex Molecular Architectures

The reactivity of the carbonyl group allows for the straightforward derivatization of this compound, which can serve as a building block for more complex molecules.

Ketones readily react with hydroxylamine (B1172632) (NH₂OH) and its derivatives to form oximes. Similarly, reaction with hydrazine (B178648) (NH₂NH₂) and substituted hydrazines yields hydrazones. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule.

These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and purification of the parent ketone. Furthermore, oximes and hydrazones can serve as intermediates in further synthetic transformations. For example, the Wolff-Kishner reduction of a hydrazone derivative of this compound would lead to the complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 5-methyl-1-phenylhexane.

Table 2: Common Derivatives of this compound

ReagentDerivative TypeGeneral Structure
Hydroxylamine (NH₂OH)OximeR₂C=NOH
Hydrazine (NH₂NH₂)HydrazoneR₂C=NNH₂
Phenylhydrazine (C₆H₅NHNH₂)PhenylhydrazoneR₂C=NNHC₆H₅
2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneR₂C=NNH(C₆H₃)(NO₂)₂

Cyclization and Rearrangement Reactions

This compound possesses the necessary structural features for two significant classes of intramolecular reactions: photochemical cyclization via the Norrish Type II pathway and acid-catalyzed cyclization through intramolecular electrophilic aromatic substitution.

Photochemical Cyclization: The Norrish-Yang Reaction

Upon absorption of ultraviolet (UV) light, ketones such as this compound can undergo a Norrish Type II reaction. This photochemical process is initiated by the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen. In the case of this compound, the γ-carbon is the methine group of the isobutyl moiety.

This hydrogen abstraction leads to the formation of a 1,4-biradical intermediate. This biradical is a key transient species that can subsequently follow two main pathways:

Fragmentation: Cleavage of the α,β-carbon-carbon bond results in the formation of an enol and an alkene. For this compound, this would yield acetophenone (B1666503) and 3-methyl-1-butene. The enol would then tautomerize to the more stable ketone.

Cyclization (Norrish-Yang Reaction): Intramolecular combination of the two radical centers results in the formation of a cyclobutanol (B46151) derivative. nih.govchem-station.com For this compound, this cyclization would produce a substituted 1-phenylcyclobutanol.

The competition between fragmentation and cyclization is influenced by various factors, including the conformation of the biradical intermediate and the solvent polarity. researchgate.net Generally, for aryl ketones, the reaction proceeds through a triplet excited state. researchgate.net The initially formed triplet biradical can isomerize, and after intersystem crossing to the singlet state, the cis-biradical can cyclize to the cyclobutanol, while the trans-biradical can lead to fragmentation products. msu.edu

Table 1: Predicted Products of the Norrish Type II Reaction of this compound

Reaction PathwayProduct(s)
FragmentationAcetophenone and 3-Methyl-1-butene
Cyclization (Norrish-Yang)1-(2-phenylethyl)-2,2-dimethylcyclobutanol

Acid-Catalyzed Intramolecular Cyclization

The structure of this compound, a γ-phenyl ketone, makes it a suitable substrate for intramolecular Friedel-Crafts acylation under acidic conditions. This reaction involves an electrophilic aromatic substitution where the phenyl ring acts as the nucleophile and a protonated form of the ketone acts as the electrophile.

The probable mechanism involves the protonation of the carbonyl oxygen by a strong acid, which activates the carbonyl carbon for nucleophilic attack. The phenyl ring can then attack this electrophilic center, leading to the formation of a six-membered ring and a carbocation intermediate. Subsequent deprotonation re-aromatizes the ring, yielding a tetralone derivative. Specifically, the cyclization of this compound would be expected to produce a substituted α-tetralone.

This type of reaction is well-documented for the synthesis of tetralones from γ-phenylbutyric acid and its derivatives, where strong acids like polyphosphoric acid or methanesulfonic acid are often employed as catalysts. masterorganicchemistry.com While specific studies on this compound are not prevalent, the general principles of intramolecular Friedel-Crafts reactions suggest that this transformation is a feasible and expected pathway. The presence of the isobutyl group on the other side of the carbonyl is not expected to sterically hinder the cyclization onto the phenyl ring.

Table 2: Predicted Product of Acid-Catalyzed Cyclization of this compound

ReactantCatalystProduct
This compoundStrong Acid (e.g., H₂SO₄, PPA)4-(2-methylpropyl)-3,4-dihydro-2(1H)-naphthalenone

Mechanistic Investigations of 5 Methyl 1 Phenyl 3 Hexanone Reactions

Elucidation of Reaction Mechanisms for 5-Methyl-1-phenyl-3-hexanone Transformations

Detailed experimental and computational studies are required to fully elucidate the mechanisms of reactions involving this compound. Such studies would be crucial for optimizing reaction conditions and designing novel synthetic applications.

Determination of Rate-Limiting Steps and Reaction Order

Currently, there are no published kinetic studies that have determined the rate-limiting steps or the reaction order for any transformation of this compound. Future research employing techniques such as monitoring reactant and product concentrations over time, varying substrate and reagent concentrations, and isotopic labeling would be necessary to establish these fundamental kinetic parameters.

Characterization of Reactive Intermediates and Transition States

The characterization of reactive intermediates (e.g., enolates, carbocations) and the associated transition states is fundamental to understanding any chemical reaction. For this compound, such intermediates have not been experimentally isolated or computationally modeled. Spectroscopic techniques like NMR and IR, coupled with computational chemistry, would be invaluable in identifying and characterizing these transient species.

Stereochemical Mechanism Studies in this compound Synthesis and Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest, particularly for applications in asymmetric synthesis. However, specific studies on the stereochemical mechanisms are not yet documented.

Chirality Transfer Phenomena

The potential for chirality transfer in reactions starting from or leading to chiral derivatives of this compound is an important area for future exploration. Understanding how existing stereocenters influence the formation of new ones would be critical for controlling the stereochemistry of products. As of now, no studies have been published detailing chirality transfer phenomena specifically involving this compound.

Diastereoselective and Enantioselective Pathways

The development of diastereoselective and enantioselective reactions is a cornerstone of modern organic synthesis. While general methodologies for such transformations exist, their application to this compound has not been reported. Future work would likely focus on the use of chiral catalysts or auxiliaries to control the formation of specific stereoisomers.

Catalyst-Substrate Interaction Dynamics in this compound Chemistry

The interaction between a catalyst and this compound is central to any catalyzed reaction. The mode of binding, the electronic and steric effects of the catalyst, and the geometry of the catalyst-substrate complex all play a crucial role in determining the reaction's efficiency and selectivity. Detailed studies, potentially using spectroscopic methods and computational modeling, are needed to understand these dynamics for specific catalytic systems involving this compound. To date, no such specific studies have been made publicly available.

Advanced Analytical and Spectroscopic Characterization of 5 Methyl 1 Phenyl 3 Hexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of 5-Methyl-1-phenyl-3-hexanone, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy of this compound is predicted to yield a distinct pattern of signals corresponding to the chemically non-equivalent protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.1 and 7.3 ppm. The benzylic protons (adjacent to the phenyl ring) would likely resonate as a triplet around δ 2.9 ppm. The methylene (B1212753) protons adjacent to the carbonyl group are anticipated to produce a triplet at approximately δ 2.7 ppm. The protons of the isobutyl group will exhibit more complex splitting patterns. The methine proton is expected to be a multiplet around δ 2.2 ppm, the adjacent methylene protons a doublet around δ 2.4 ppm, and the two diastereotopic methyl groups a doublet around δ 0.9 ppm.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenyl-H7.1 - 7.3Multiplet-
-CH₂-Ph~2.9Triplet~7.5
-CH₂-C=O~2.7Triplet~7.5
-CH₂-CH(CH₃)₂~2.4Doublet~7.0
-CH(CH₃)₂~2.2Multiplet~7.0
-CH(CH₃)₂~0.9Doublet~6.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of this compound. The carbonyl carbon is the most deshielded and is expected to have a chemical shift in the range of δ 205-220 ppm. The aromatic carbons will appear between δ 125 and 150 ppm. The remaining aliphatic carbons will resonate at higher field strengths.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O211.0
Phenyl C (quaternary)141.5
Phenyl CH128.5, 128.3, 126.0
-CH₂-C=O51.0
-CH₂-Ph45.0
-CH₂-CH(CH₃)₂30.0
-CH(CH₃)₂24.5
-CH(CH₃)₂22.5

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For instance, cross-peaks would be expected between the benzylic protons and the adjacent methylene protons, as well as throughout the isobutyl fragment, confirming the spin systems within the molecule.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). For example, the carbon signal at approximately 30.0 ppm would show a correlation to the proton signal at around 2.9 ppm, confirming this as the benzylic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₈O), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 190.28 g/mol . gcms.cz

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. Key fragmentation pathways for ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
190[C₁₃H₁₈O]⁺•Molecular Ion
133[C₉H₉O]⁺α-cleavage with loss of isobutyl radical
105[C₇H₅O]⁺Cleavage of the bond between the carbonyl and the adjacent methylene group
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl (B1604629) groups
57[C₄H₉]⁺Isobutyl cation from α-cleavage

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

The most prominent feature will be a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1705-1725 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretching1715Strong
Aromatic C-HStretching3000 - 3100Medium
Aliphatic C-HStretching2850 - 3000Medium to Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
C-H BendingBending1350 - 1480Medium

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining its enantiomeric excess, as the molecule contains a chiral center at the carbon bearing the isobutyl group.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for separating the target compound from potential impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm. The purity is determined by the relative area of the main peak.

Gas Chromatography (GC) , particularly when coupled with a chiral stationary phase, is the method of choice for determining the enantiomeric excess (ee) of this compound. Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, can resolve the two enantiomers, resulting in two separate peaks in the chromatogram. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Gas Chromatography (GC) Method Development and Application

Gas chromatography is a cornerstone technique for assessing the purity and quantifying the presence of volatile and semi-volatile compounds like this compound. The development of a robust GC method is critical for ensuring accurate and reproducible results.

Method development for this compound would typically involve the selection of an appropriate capillary column, optimization of temperature programming, and selection of a suitable detector. A non-polar or medium-polarity column is often the first choice for the analysis of ketones. analyticaltoxicology.com For phenyl-containing compounds, a column with a stationary phase containing phenyl groups can provide enhanced selectivity through π-π interactions. analyticaltoxicology.com

The application of GC extends to monitoring reaction progress during the synthesis of this compound and for quality control of the final product. For trace analysis, derivatization techniques can be employed to enhance the volatility and detectability of the analyte. sigmaaldrich.com

Illustrative GC Method Parameters:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table represents a typical starting point for method development and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-performance liquid chromatography is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds. For a moderately polar compound like this compound, reversed-phase HPLC is a common and effective approach.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Method development involves optimizing the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile or methanol), selecting the appropriate column, and setting the flow rate and detection wavelength. For ketones, UV detection is often suitable due to the presence of the carbonyl chromophore. The inclusion of a phenyl group in the structure of this compound allows for good UV absorbance.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

This table provides an example of typical HPLC conditions and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity

As this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. These enantiomers often exhibit different biological activities, making their separation and quantification crucial, particularly in pharmaceutical applications. gcms.cz Chiral chromatography is the most widely used technique for the separation of enantiomers. wikipedia.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including ketones. researchgate.net The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

Method development in chiral chromatography involves screening different types of CSPs and mobile phases to achieve optimal separation. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase conditions can be employed.

Illustrative Chiral HPLC Method Parameters:

ParameterValue
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
Mobile Phase n-Hexane:Isopropanol (B130326) (90:10 v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detector UV at 254 nm

This table presents a hypothetical chiral separation method for illustrative purposes.

Spectropolarimetry for Optical Rotation and Absolute Configuration Assignment of Chiral Analogues

Spectropolarimetry is a technique that measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org This phenomenon is known as optical activity, and the magnitude and direction of the rotation are characteristic of the specific enantiomer. masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of the optical rotation of a compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the solvent, and the concentration. libretexts.org The two enantiomers of a chiral compound will rotate the plane of polarized light by an equal amount but in opposite directions. A dextrorotatory (+) enantiomer rotates light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). wikipedia.org

While spectropolarimetry can distinguish between enantiomers and determine the enantiomeric excess of a mixture, it does not directly provide the absolute configuration (the R or S designation) of an enantiomer. The assignment of the absolute configuration often requires more advanced techniques such as X-ray crystallography of a single crystal or comparison of the experimental optical rotation with that of a known standard. Theoretical calculations of optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) spectra can also be used to predict the absolute configuration.

Computational Chemistry and Theoretical Studies on 5 Methyl 1 Phenyl 3 Hexanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 5-Methyl-1-phenyl-3-hexanone

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules. esqc.orgimperial.ac.uk DFT calculations focus on the electron density (ρ(r)) rather than the complex many-electron wavefunction, to determine the electronic structure and energy of a system. For this compound, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d)), can be employed to elucidate its fundamental electronic properties and predict its reactivity. orientjchem.org

Key aspects of the electronic structure that can be determined include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In this compound, the HOMO is expected to have significant contributions from the phenyl ring's π-system and the lone pairs of the carbonyl oxygen. The LUMO is anticipated to be localized on the carbonyl group, specifically the π* antibonding orbital of the C=O bond, making the carbonyl carbon the primary site for nucleophilic attack.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com These descriptors provide a framework for understanding its stability and reaction tendencies.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A larger HOMO-LUMO gap implies greater kinetic stability. scirp.org

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These calculations can predict that the carbonyl carbon is the most electrophilic site, susceptible to attack by nucleophiles, while the phenyl ring and the α-carbons to the carbonyl can exhibit nucleophilic character, particularly after deprotonation to form an enolate.

Calculated PropertyIllustrative ValueInterpretation for Reactivity
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (η x 2)5.7 eVIndicates high kinetic stability and resistance to electronic excitation.
Chemical Potential (μ)-3.65 eVIndicates the overall electronic escaping tendency.
Chemical Hardness (η)2.85 eVQuantifies resistance to deformation of the electron cloud.
Electrophilicity Index (ω)2.34 eVMeasures the propensity to act as an electrophile.

Molecular Modeling of Conformational Preferences and Stereoisomer Stability

This compound is a flexible molecule with several rotatable single bonds, leading to a complex potential energy surface with numerous possible conformations. nih.gov Molecular modeling techniques, ranging from computationally efficient molecular mechanics (MM) force fields to more accurate DFT methods, are essential for exploring this conformational space. doi.orgmdpi.com

Since the molecule contains a stereocenter at the C5 position, it exists as two enantiomers: (R)-5-Methyl-1-phenyl-3-hexanone and (S)-5-Methyl-1-phenyl-3-hexanone. While enantiomers have identical energies in an achiral environment, computational methods can be used to study diastereomeric complexes or transition states that involve interactions with other chiral molecules. For a given enantiomer, multiple diastereomeric conformers exist. Quantum-chemical calculations can precisely determine the relative energies of these conformers, often expressed as Gibbs free energy differences (ΔG), to predict their equilibrium populations at a given temperature using the Boltzmann distribution. nih.gov

Conformer of (R)-IsomerKey Dihedral Angles (Illustrative)Relative Energy (ΔG, kcal/mol)Predicted Population (%)
Global Minimum (Extended Chain)τ(C2-C3-C4-C5) ≈ 180°, τ(C3-C4-C5-C6) ≈ 180°0.00~75%
Conformer 2 (Gauche)τ(C2-C3-C4-C5) ≈ 60°, τ(C3-C4-C5-C6) ≈ 180°1.10~12%
Conformer 3 (Gauche)τ(C2-C3-C4-C5) ≈ 180°, τ(C3-C4-C5-C6) ≈ 60°1.55~6%
Higher Energy ConformersVarious> 2.00~7%

Prediction of Reaction Pathways and Transition State Geometries for this compound Transformations

Computational chemistry is invaluable for mapping the entire potential energy surface of a chemical reaction, providing a detailed step-by-step mechanism. researchgate.netresearchgate.net For transformations involving this compound, such as its reduction to an alcohol, enolate formation, or aldol (B89426) condensation, DFT calculations can identify all relevant stationary points: reactants, intermediates, transition states, and products. orientjchem.org

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. Locating the precise geometry of a TS is a critical computational task. Once found, its structure reveals the key bond-making and bond-breaking events. Vibrational frequency analysis is then performed to characterize the stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that connects reactants and products. acs.org

By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This profile allows for the determination of activation energies (ΔG‡) and reaction energies (ΔG). The activation energy is crucial for predicting the reaction rate, as a higher barrier corresponds to a slower reaction. For example, in the borohydride (B1222165) reduction of the carbonyl group, computations could model the approach of the hydride to the carbonyl carbon, revealing the geometry of the four-membered ring-like transition state and calculating the energy barrier that must be overcome for the reaction to proceed.

Reaction Step (Illustrative: Ketone Reduction)SpeciesRelative Gibbs Free Energy (ΔG, kcal/mol)Description
1Reactants (Ketone + BH4-)0.0Initial state of the system.
2Transition State (TS1)+12.5Activation barrier for hydride attack on the carbonyl carbon.
3Intermediate (Alkoxyborate)-15.0Stable intermediate formed after hydride transfer.
4Transition State (TS2)-13.0Activation barrier for protonolysis of the intermediate.
5Products (Alcohol + BH3OH-)-25.0Final state of the system, thermodynamically favorable.

Elucidation of Catalyst-Substrate Interactions through Computational Methods

Many reactions of ketones are performed using catalysts to enhance reaction rates and control selectivity. Computational methods can provide a molecular-level picture of how a catalyst interacts with the substrate, this compound, to facilitate a transformation. nih.gov This is particularly important in asymmetric catalysis, where subtle non-covalent interactions determine the stereochemical outcome.

Using methods like DFT, it is possible to model the catalyst-substrate complex. For instance, in a transition-metal-catalyzed hydrogenation, one could model the coordination of the ketone's carbonyl oxygen to the metal center. rsc.org In organocatalysis, the focus might be on hydrogen bonding or other non-covalent interactions. csic.es The calculations can quantify the strength of these interactions and reveal how they activate the substrate. For example, coordination to a Lewis acidic metal or hydrogen bonding to a thiourea (B124793) catalyst can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Advanced analysis techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can be applied to the calculated electron density of the catalyst-substrate complex. These methods can identify and characterize specific non-covalent interactions, such as hydrogen bonds, π-π stacking between the phenyl ring and a part of the catalyst, or C-H···π interactions, providing a deeper understanding of the forces governing molecular recognition and catalytic activity. ethz.ch

Type of Interaction (Hypothetical Catalyst)Interacting GroupsCalculated Interaction Energy (kcal/mol)Effect on Reactivity
Hydrogen BondCatalyst N-H group and Ketone C=O oxygen-5 to -8Increases electrophilicity of the carbonyl carbon.
π-π StackingCatalyst aromatic ring and Substrate phenyl ring-2 to -4Orients the substrate within the catalyst's active site.
Steric RepulsionCatalyst bulky group and Substrate isobutyl group+1 to +3Disfavors certain binding orientations, influencing stereoselectivity.
Lewis Acid CoordinationMetal center and Ketone C=O oxygen-15 to -25Strongly activates the carbonyl group for nucleophilic attack.

In Silico Approaches to Stereoselectivity Prediction in Asymmetric Reactions

One of the most powerful applications of computational chemistry is the prediction and rationalization of stereoselectivity in asymmetric reactions. rsc.orgresearchgate.net For a prochiral ketone like this compound, an asymmetric reduction will produce a chiral alcohol. Predicting which enantiomer will be the major product is a significant challenge that can be addressed computationally.

The origin of stereoselectivity lies in the difference in activation energies (ΔΔG‡) for the transition states leading to the different stereoisomers (e.g., the R and S products). ethz.ch A chiral catalyst creates a chiral environment around the substrate, making the two diastereomeric transition states—the catalyst-substrate complexes leading to the R and S products—unequal in energy.

Computational models can be built for both diastereomeric transition states. By carefully optimizing their geometries and calculating their energies (including solvation effects), the energy difference (ΔΔG‡ = ΔG‡R - ΔG‡S) can be determined. According to the Curtin-Hammett principle and transition state theory, this energy difference is directly related to the enantiomeric excess (ee) of the product. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. Analysis of the transition state geometries can reveal the specific steric or electronic interactions responsible for the energy difference, such as a destabilizing steric clash in the higher-energy TS that is absent in the lower-energy one. nih.gov This insight is crucial for the rational design of more selective catalysts.

ParameterTS leading to (R)-AlcoholTS leading to (S)-AlcoholDescription
Relative Free Energy (ΔG‡, kcal/mol)10.212.0Calculated activation energy for each pathway.
Energy Difference (ΔΔG‡, kcal/mol)1.8The difference in activation barriers, which determines selectivity.
Predicted Enantiomeric Excess (% ee)~90% ((R)-isomer favored)The predicted stereochemical outcome of the reaction at room temperature.
Key Differentiating InteractionFavorable C-H···π interactionSteric clash between substrate's phenyl group and catalyst ligandThe structural origin of the observed enantioselectivity.

Future Research Directions and Unexplored Avenues for 5 Methyl 1 Phenyl 3 Hexanone Research

Development of Novel Green Chemistry Synthetic Routes for 5-Methyl-1-phenyl-3-hexanone

Table 1: Comparison of Potential Green Synthesis Strategies

Strategy Traditional Method Component Potential Green Alternative Anticipated Benefits
Catalysis Use of strong bases (e.g., LDA) Heterogeneous catalysis, enzyme-catalyzed reactions Reduced waste, easier catalyst recovery, milder reaction conditions
Solvent Volatile organic solvents (e.g., THF, Toluene) Water, supercritical CO₂, or bio-based solvents Reduced environmental impact, improved safety
Energy Input Conventional heating (oil baths) Microwave irradiation, photochemical methods Faster reaction times, lower energy consumption

Exploration of Bio-inspired and Biomimetic Transformations involving Hexanone Structures

Nature provides a rich blueprint for complex chemical transformations. Bio-inspired and biomimetic synthesis seeks to emulate these biological processes to construct molecules efficiently. nih.govnih.gov Future research could explore enzymatic or chemo-enzymatic routes to this compound, potentially offering high stereoselectivity and milder reaction conditions. Investigating biosynthetic pathways of structurally related natural products could inspire novel cascade reactions, where multiple bonds and stereocenters are formed in a single, efficient step. nih.gov This approach could lead to the synthesis of specific isomers of this compound that are difficult to access through traditional methods.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry, where reactions are performed in continuous streams rather than in batches, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and straightforward scalability. nih.gov Integrating the synthesis of this compound into an automated flow platform could enable rapid reaction optimization and on-demand production. rsc.orgsyrris.com Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields. springernature.com This technology is particularly well-suited for multi-step syntheses, potentially allowing for a "telescoped" process where intermediates are generated and consumed in a continuous sequence without isolation. zenodo.org

Table 2: Potential Parameters for Flow Synthesis Optimization

Parameter Range Objective Analytical Method
Temperature 25 - 200 °C Maximize conversion, minimize byproducts In-line IR or UV-Vis Spectroscopy
Pressure 1 - 20 bar Maintain solvent in liquid phase, control gas evolution Pressure transducers
Flow Rate 0.1 - 10 mL/min Optimize residence time for complete reaction Mass flow controllers

| Reagent Concentration | 0.1 - 2.0 M | Maximize throughput and yield | In-line concentration monitoring |

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding reaction mechanisms and kinetics is crucial for process optimization. Advanced spectroscopic techniques can provide real-time insights into a chemical transformation as it occurs. Future research could employ in situ Fourier-transform infrared (FTIR) spectroscopy to monitor the consumption of starting materials and the formation of the ketone's characteristic carbonyl group (C=O) absorption, typically found between 1660 and 1770 cm⁻¹. pressbooks.publibretexts.org Furthermore, techniques like inelastic neutron scattering (INS) could be used in conjunction with theoretical calculations to probe the vibrational states of reactants and intermediates, providing detailed mechanistic information. nih.gov The development of high-throughput fluorescence assays for ketone detection could also be adapted for rapid screening of reaction conditions. nih.govacs.org

Synergistic Computational-Experimental Approaches for Rational Design in Ketone Chemistry

The combination of computational chemistry and experimental work provides a powerful tool for understanding and predicting chemical reactivity. acs.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and elucidate the electronic effects of substrates in reactions forming ketones. acs.orgnih.gov This synergistic approach can guide the rational design of more efficient syntheses for this compound by identifying optimal catalysts, substrates, and reaction conditions before extensive laboratory work is undertaken. acs.org For example, computational studies could predict the oxidation potential of related ketones or model the interaction of intermediates with catalyst surfaces, accelerating the discovery of novel and improved synthetic methods. nih.govresearchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tetrahydrofuran (THF)
Toluene
Lithium diisopropylamide (LDA)

Q & A

Q. How can the synthesis of 5-Methyl-1-phenyl-3-hexanone be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves systematic variation of reaction parameters:
  • Catalyst selection : Use Grignard reagents (e.g., methyl magnesium chloride) to enhance ketone formation efficiency .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., reagent addition) to minimize side reactions .
  • Purification : Fractional distillation under reduced pressure (e.g., 20 mbar) can isolate the product with >85% yield, as demonstrated in analogous ketone syntheses .
  • Solvent choice : Ether or tetrahydrofuran (THF) improves solubility of intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • FT-IR : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
  • NMR :
  • ¹H NMR : Look for phenyl proton resonances (δ 7.2–7.5 ppm) and methyl groups (δ 1.0–1.5 ppm) .
  • ¹³C NMR : Confirm the ketone carbonyl carbon at δ 205–220 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 190.29 (C₁₃H₁₈O) .
    Cross-reference spectral data with databases (e.g., Aldrich FT-IR Library) to validate assignments .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Mitigation :
Hazard TypePrecautionSource
FlammabilityAvoid open flames; use spark-proof equipment
Skin ContactWear nitrile gloves; rinse with soap/water
InhalationUse fume hoods; monitor airborne concentrations
  • Emergency Protocols : For spills, collect material with inert absorbents (e.g., silica gel) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model electron density distributions to predict nucleophilic/electrophilic sites. For example, the ketone group is susceptible to nucleophilic attack due to its electron-deficient carbonyl carbon .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways .
  • Validate computational results with experimental kinetics data (e.g., rate constants under varying temperatures) .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding stereoelectronic effects in this compound?

  • Methodological Answer :
  • Iterative Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to align with observed NMR/IR data .
  • Cross-Validation : Compare results from multiple techniques (e.g., X-ray crystallography for structural validation, if available) .
  • Error Analysis : Quantify uncertainties in both experimental measurements (e.g., ±0.1 ppm in NMR) and theoretical approximations (e.g., DFT convergence thresholds) .

Q. How should researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionParametersAnalysis Method
Acidic/alkalinepH 2–12; 25–80°CHPLC to monitor degradation products
Thermal40–100°C; 1–30 daysTGA/DSC for thermal decomposition profiles
  • Mechanistic Insights : Use LC-MS to identify hydrolysis byproducts (e.g., phenyl-substituted alcohols or acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.